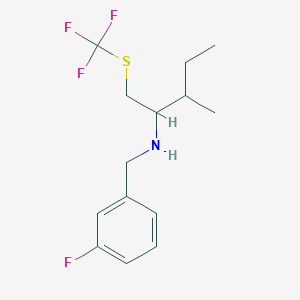
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multiple steps, including the introduction of the fluoro-benzyl group and the trifluoromethylsulfanylmethylbutyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may involve nucleophilic substitution reactions, where a suitable nucleophile attacks an electrophilic carbon center, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and interactions, particularly in the development of new pharmaceuticals or bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorinated aromatic structures.
(NH4)2S: A compound with sulfur and nitrogen elements, showcasing different bonding patterns.
Uniqueness
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specialized chemical reactivity and stability.
Properties
Molecular Formula |
C14H19F4NS |
|---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C14H19F4NS/c1-3-10(2)13(9-20-14(16,17)18)19-8-11-5-4-6-12(15)7-11/h4-7,10,13,19H,3,8-9H2,1-2H3 |
InChI Key |
NABZIKKZFWKCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















